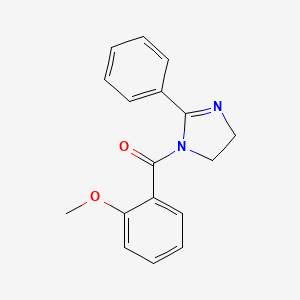

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is an organic compound that features both a methoxyphenyl group and a phenyl-dihydroimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(2-methoxyphenyl)(2-phenyl-1H-imidazol-1-yl)methanone: Similar structure but lacks the dihydro component.

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar structure but contains a pyrazole ring instead of an imidazole ring.

Uniqueness

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of both the methoxyphenyl and phenyl-dihydroimidazolyl groups, which confer distinct chemical and biological properties.

Biological Activity

The compound (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring and an imidazole moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, a study focused on imidazole derivatives reported significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study evaluated several imidazole derivatives for their cytotoxic activity against MDA-MB-231 breast cancer cells. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 2.43 to 7.84 µM , demonstrating effective growth inhibition. Notably, some compounds induced apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase at concentrations as low as 1.0 µM .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Research into related imidazole compounds has shown promising results against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| 2-Methoxyphenyl Imidazole Derivative | Antibacterial | < 1 | E. coli, Pseudomonas aeruginosa |

| 2-Methoxyphenyl Imidazole Derivative | Antifungal | < 125 | Candida albicans |

| Other Imidazole Derivatives | Antibacterial | 75 | Staphylococcus aureus |

These findings suggest that modifications in the imidazole structure can lead to enhanced antimicrobial properties, making them candidates for further development as therapeutic agents against resistant strains .

The biological activity of This compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is critical for cell division. By interfering with microtubule dynamics, these compounds can induce apoptosis in cancer cells .

- Caspase Activation : The induction of apoptosis through caspase activation is a significant pathway through which these compounds exert their anticancer effects .

- Antimicrobial Mechanisms : The exact mechanisms by which related imidazole compounds exhibit antimicrobial activity often involve disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Properties

IUPAC Name |

(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTVBPSVWJJBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.